1,3-Dichloro-1,2,3-trifluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

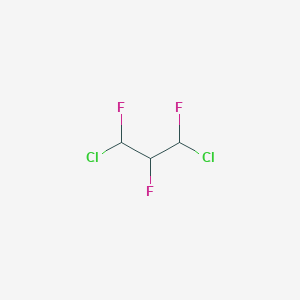

1,3-Dichloro-1,2,3-trifluoropropane (also known as HCFC-123) is a colorless, odorless chemical compound used in various industrial applications. It is a chlorofluorocarbon (CFC) that was developed as a replacement for the ozone-depleting CFCs. HCFC-123 has a low global warming potential and is less harmful to the ozone layer than its predecessors.

Mécanisme D'action

HCFC-123 is a halocarbon that interacts with the ozone layer in the stratosphere. It is broken down by UV radiation, releasing chlorine atoms that react with ozone molecules, leading to the depletion of the ozone layer. However, HCFC-123 has a lower ozone depletion potential than CFCs, making it a less harmful alternative.

Biochemical and Physiological Effects:

HCFC-123 has low acute toxicity and is not considered a significant health hazard. However, exposure to high concentrations of HCFC-123 can cause irritation of the eyes, skin, and respiratory tract. Long-term exposure to HCFC-123 has been associated with liver and kidney damage in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

HCFC-123 has several advantages over other halocarbons in lab experiments. It has a low boiling point, making it easy to handle and evaporate. It is also non-flammable and non-explosive, making it safe to use in the laboratory. However, HCFC-123 has a high global warming potential, which limits its use in some applications.

Orientations Futures

There are several future directions for research on HCFC-123. One area of interest is the development of alternative refrigerants and blowing agents with even lower global warming potentials. Another area of research is the study of the atmospheric fate of HCFC-123 and its impact on climate change. Finally, there is a need for more research on the health effects of long-term exposure to HCFC-123 and its metabolites.

Conclusion:

In conclusion, HCFC-123 is a useful and environmentally friendly chemical compound with various industrial and scientific applications. Its low toxicity and low ozone depletion potential make it a popular choice in many applications. However, more research is needed to fully understand its health and environmental impacts, and to develop even safer alternatives.

Méthodes De Synthèse

HCFC-123 is synthesized by reacting 1,1,1-trifluoro-2,3-epoxypropane with hydrochloric acid. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is purified and distilled to obtain pure HCFC-123.

Applications De Recherche Scientifique

HCFC-123 has been widely used as a refrigerant, solvent, and foam blowing agent in various industries. It has also been used as a propellant in aerosol sprays. Its low toxicity and environmental friendliness have made it a popular choice in these applications. In scientific research, HCFC-123 has been used as a tracer gas to study indoor air quality and ventilation systems. It has also been used as a surrogate for CFCs in atmospheric studies.

Propriétés

Numéro CAS |

151771-08-3 |

|---|---|

Nom du produit |

1,3-Dichloro-1,2,3-trifluoropropane |

Formule moléculaire |

C3H3Cl2F3 |

Poids moléculaire |

166.95 g/mol |

Nom IUPAC |

1,3-dichloro-1,2,3-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(7)1(6)3(5)8/h1-3H |

Clé InChI |

GOPWDGSRSNYABC-UHFFFAOYSA-N |

SMILES |

C(C(F)Cl)(C(F)Cl)F |

SMILES canonique |

C(C(F)Cl)(C(F)Cl)F |

Synonymes |

1,3-Dichloro-1,2,3-trifluoropropane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)

![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)